![molecular formula C7H13N3O2 B13968212 1-[2-(Methylamino)ethyl]piperazine-2,3-dione CAS No. 451453-63-7](/img/structure/B13968212.png)
1-[2-(Methylamino)ethyl]piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is a compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical processes. For example, the reaction of ethylene dichloride with ammonia can produce various ethylene amines, including piperazine derivatives . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylamino)ethyl]piperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce piperazine-2,3-dione derivatives, while reduction may yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylamino)ethyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethylpiperazine-2,3-dione: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-[2-(Dimethylamino)ethyl]piperazine: This compound has an additional methyl group on the aminoethyl side chain.
Uniqueness
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is unique due to its specific structure and the presence of both a piperazine ring and a methylaminoethyl side chain. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
451453-63-7 |
|---|---|
Molekularformel |
C7H13N3O2 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
1-[2-(methylamino)ethyl]piperazine-2,3-dione |
InChI |
InChI=1S/C7H13N3O2/c1-8-2-4-10-5-3-9-6(11)7(10)12/h8H,2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
RBNWVBJHUKXVDK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1CCNC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


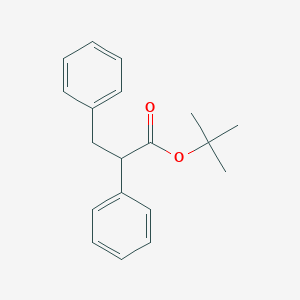
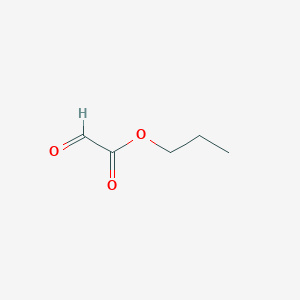
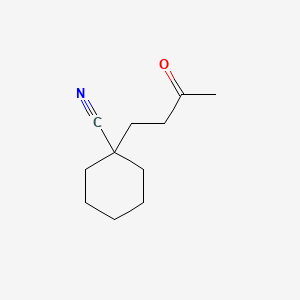
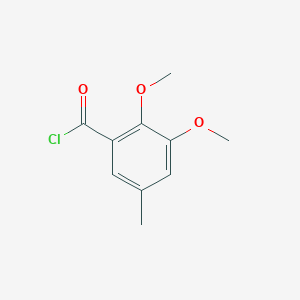
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
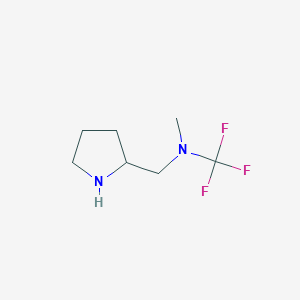

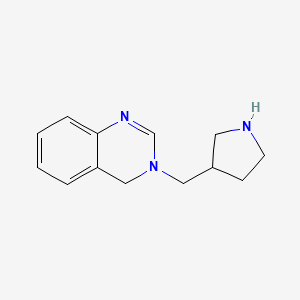
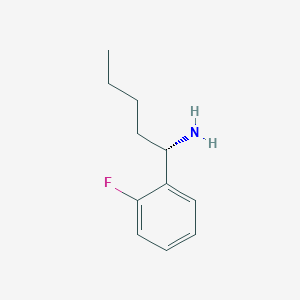
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)

![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
